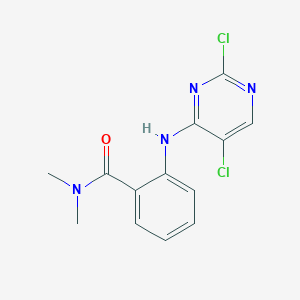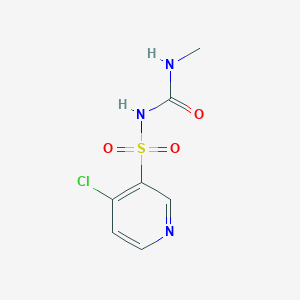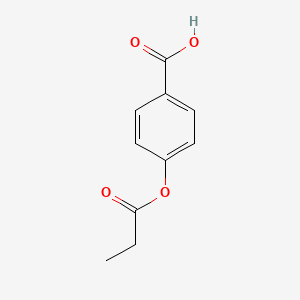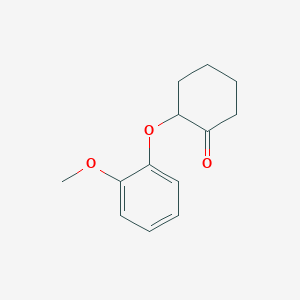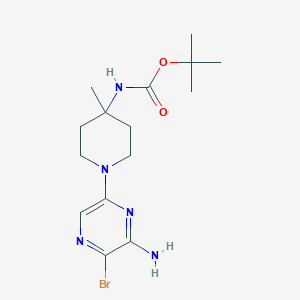
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound that features a pyrazine ring substituted with an amino and bromine group, a piperidine ring, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors.
Amination: The amino group can be introduced via nucleophilic substitution reactions using suitable amine sources.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate starting materials.
Carbamate Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: De-brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups on the pyrazine ring can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(6-amino-5-chloropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (1-(6-amino-5-fluoropyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl (1-(6-amino-5-iodopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-Butyl (1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets.
特性
分子式 |
C15H24BrN5O2 |
|---|---|
分子量 |
386.29 g/mol |
IUPAC名 |
tert-butyl N-[1-(6-amino-5-bromopyrazin-2-yl)-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24BrN5O2/c1-14(2,3)23-13(22)20-15(4)5-7-21(8-6-15)10-9-18-11(16)12(17)19-10/h9H,5-8H2,1-4H3,(H2,17,19)(H,20,22) |
InChIキー |
PAACOBZSMKAJRR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


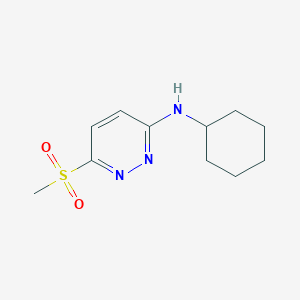
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
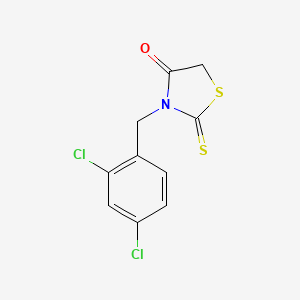
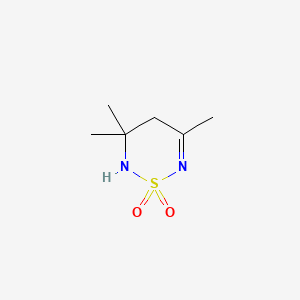
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
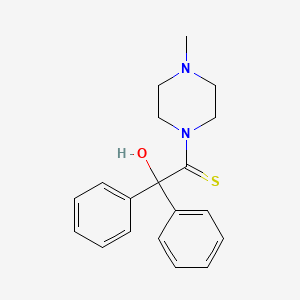


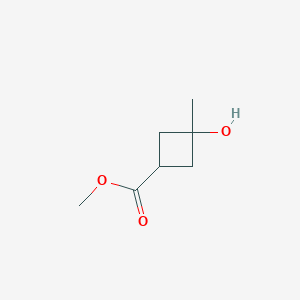
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
